molecular formula C22H26ClN3O2 B244711 N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-methylbenzamide

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-methylbenzamide

Número de catálogo B244711
Peso molecular: 399.9 g/mol
Clave InChI: CQGRYCNFCSKZRX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-methylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound is also known as BAY 73-6691 and is a selective inhibitor of soluble guanylate cyclase (sGC).

Mecanismo De Acción

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-methylbenzamide selectively inhibits sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a secondary messenger molecule that plays a critical role in regulating various physiological processes, including smooth muscle relaxation, platelet aggregation, and cardiac function. By inhibiting sGC, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-methylbenzamide increases the levels of cGMP, leading to vasodilation and other physiological effects.
Biochemical and physiological effects:
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-methylbenzamide has been shown to have various biochemical and physiological effects. It increases the levels of cGMP, leading to vasodilation and decreased blood pressure. It also has anti-inflammatory and anti-fibrotic effects, making it a potential treatment for fibrosis-related diseases. Additionally, it has been shown to have cardioprotective effects, reducing the risk of heart failure and other cardiovascular diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-methylbenzamide has several advantages and limitations for lab experiments. One advantage is its selectivity for sGC, making it a useful tool for studying the role of cGMP in various physiological processes. However, its potency and efficacy may vary depending on the experimental conditions, making it important to optimize the concentration and exposure time. Additionally, its solubility and stability may be limited, requiring careful handling and storage.

Direcciones Futuras

There are several future directions for the study of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-methylbenzamide. One direction is the development of more potent and selective sGC inhibitors for therapeutic use. Another direction is the investigation of its potential in treating fibrosis-related diseases, such as liver fibrosis and pulmonary fibrosis. Additionally, the role of cGMP in various physiological processes, such as platelet aggregation and insulin secretion, could be further studied using N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-methylbenzamide as a tool.

Métodos De Síntesis

The synthesis of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-methylbenzamide involves the reaction of 4-(4-butanoylpiperazin-1-yl)aniline with 3-chloro-4-methylbenzoyl chloride in the presence of a base. The reaction proceeds through an acylation reaction, resulting in the formation of the desired product. The purity of the product can be increased through recrystallization.

Aplicaciones Científicas De Investigación

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have a vasodilatory effect, making it a potential treatment for pulmonary hypertension. It has also been studied for its potential in treating cardiovascular diseases, such as heart failure and atherosclerosis. Additionally, it has been shown to have anti-inflammatory and anti-fibrotic effects, making it a potential treatment for fibrosis-related diseases.

Propiedades

Fórmula molecular

C22H26ClN3O2

Peso molecular

399.9 g/mol

Nombre IUPAC

N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chloro-4-methylbenzamide

InChI

InChI=1S/C22H26ClN3O2/c1-3-4-21(27)26-13-11-25(12-14-26)19-9-7-18(8-10-19)24-22(28)17-6-5-16(2)20(23)15-17/h5-10,15H,3-4,11-14H2,1-2H3,(H,24,28)

Clave InChI

CQGRYCNFCSKZRX-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)Cl

SMILES canónico

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.